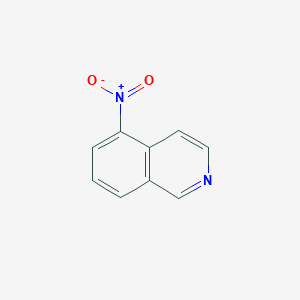

5-Nitroisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGMPFQCCWBTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209511 | |

| Record name | 5-Nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-32-9 | |

| Record name | 5-Nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 607-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitroisoquinoline chemical properties and structure

An In-depth Technical Guide on 5-Nitroisoquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its distinct chemical structure, characterized by an isoquinoline (B145761) core functionalized with a nitro group at the 5-position, imparts a unique reactivity profile. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its role in the development of biologically active molecules.

Chemical Structure and Identification

This compound is a derivative of isoquinoline, a bicyclic aromatic heterocycle. The presence of the electron-withdrawing nitro group significantly influences the electron density distribution within the aromatic rings, affecting its reactivity and biological interactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 607-32-9 | [2][3][4][5] |

| Molecular Formula | C₉H₆N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 174.16 g/mol | [1][2][3][4][5] |

| SMILES String | [O-]--INVALID-LINK--c1cccc2cnccc12 | [3] |

| InChI | 1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H | [1][3] |

| InChIKey | PYGMPFQCCWBTJQ-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in various chemical reactions. It typically appears as a yellow crystalline powder.[6][4]

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Appearance | Yellow powder / Light yellow crystal powder | [4][7] |

| Melting Point | 106-109 °C (lit.) | [3][4][5] |

| Boiling Point | ~305-340 °C (estimate) | [6][4][5] |

| Solubility | Slightly soluble in water | [6] |

| pKa (Predicted) | 3.55 ± 0.13 | [4][5] |

| pKb | 10.45 | [6] |

| LogP | 1.69 - 1.9 | [1][6] |

| Vapor Pressure | 0.000168 - 0.0002 mmHg at 25 °C | [6][5] |

| Density (estimate) | 1.3146 g/cm³ | [4][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

Table 3: Spectroscopic Data References for this compound

| Spectroscopic Technique | Reference |

| ¹H NMR | [1][8] |

| Mass Spectrometry (GC-MS) | [1] |

| Infrared (IR) Spectroscopy | [1] |

| Raman Spectroscopy | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of isoquinoline.[4]

Principle: This electrophilic aromatic substitution reaction introduces a nitro group onto the isoquinoline ring. The reaction is typically carried out in a strong acid medium.

Protocol:

-

Reaction Setup: Dissolve isoquinoline (1.0 eq) in concentrated sulfuric acid at a reduced temperature (e.g., -15 °C).[4]

-

Reagent Addition: Slowly add solid potassium nitrate (B79036) (1.2 eq) in portions over a period of time (e.g., in four equal portions at 30-minute intervals).[4]

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours (e.g., 3 hours) to ensure completion.[4]

-

Work-up: Pour the reaction mixture into ice water and neutralize the solution to a pH of 8-10 using a base, such as ammonia.[4]

-

Isolation: Collect the precipitated yellow solid by filtration. Wash the solid with a suitable solvent like methyl tert-butyl ether and dry to obtain this compound.[4]

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is used to determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

General Protocol for ¹H NMR:

-

Sample Preparation: Prepare a solution of this compound (e.g., 0.044 g in 0.5 ml) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[8]

-

Data Acquisition: Record the ¹H NMR spectrum using an NMR spectrometer (e.g., 90 MHz or 300 MHz).[8]

-

Data Analysis: Process the spectrum to identify the chemical shifts (ppm), integration, and multiplicity of the signals corresponding to the protons in the molecule.

Biological Activity and Signaling Pathways

This compound and its derivatives are recognized for their potential biological activities and serve as intermediates in the synthesis of therapeutic agents, including potential antimalarial and cytotoxic compounds.[4][7] While specific pathways for this compound are not extensively detailed, related nitro-aromatic compounds are known to interact with key cellular signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[9]

Caption: PI3K/Akt signaling pathway inhibition by related nitro-aromatic compounds.

Experimental Workflow for Biological Evaluation

The evaluation of compounds like this compound derivatives for potential anticancer activity often follows a standardized workflow, starting with in vitro cytotoxicity screening. The MTT assay is a common colorimetric method for this purpose.[9][10]

Caption: General experimental workflow for an MTT cytotoxicity assay.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of molecules with potential therapeutic value. This guide provides essential technical data and standardized protocols to support researchers and scientists in their work with this important chemical entity. A thorough understanding of its properties is critical for its effective application in drug discovery and materials science.

References

- 1. This compound | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-硝基异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 607-32-9 [m.chemicalbook.com]

- 5. Isoquinoline,5-nitro- [chembk.com]

- 6. This compound(607-32-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound(607-32-9) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

5-Nitroisoquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 5-Nitroisoquinoline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant roles in various biological activities, supported by experimental protocols and pathway diagrams.

Core Chemical Identifiers and Properties

This compound is a well-characterized aromatic heterocyclic compound. Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Reference |

| CAS Number | 607-32-9 | [1] |

| Molecular Weight | 174.16 g/mol | [1][2][3] |

| Molecular Formula | C₉H₆N₂O₂ | [2] |

| Melting Point | 106-115 °C | [2] |

| Appearance | Light yellow to amber to dark green crystalline powder | [2] |

Synthesis of Isoquinoline (B145761) Derivatives

The synthesis of substituted isoquinolines is a fundamental process in medicinal chemistry. While a direct protocol for this compound is not detailed here, a representative one-pot procedure for a related compound, 5-bromo-8-nitroisoquinoline (B189721), illustrates a common synthetic strategy involving the isoquinoline core.

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline [4]

-

Reaction Setup: A 1-liter, three-necked, round-bottomed flask is equipped with an internal thermometer, a mechanical stirrer, and an addition funnel with a nitrogen inlet.

-

Initial Cooling: Concentrated sulfuric acid (96%, 340 mL) is added to the flask and cooled to 0°C.

-

Addition of Isoquinoline: Isoquinoline (40 mL, 44.0 g, 330 mmol) is slowly added from the addition funnel to the stirred acid, ensuring the internal temperature remains below 30°C.

-

Temperature Control: Careful temperature management is crucial to minimize the formation of the 8-bromoisoquinoline (B29762) byproduct.

-

Product Isolation: The desired 5-bromo-8-nitroisoquinoline can be isolated with high purity (>99%) through column chromatography on silica (B1680970) gel, followed by recrystallization.

This method is scalable from gram to kilogram quantities, highlighting its utility in larger-scale production.

Biological Significance and Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of various biologically active molecules.[2] Its derivatives have been investigated for several therapeutic applications, primarily in oncology.

Anticancer and Antimicrobial Activities

Nitroisoquinoline derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The position of the nitro group on the isoquinoline scaffold is a critical factor in determining the biological potency and selectivity of these compounds.[3] Studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines.[3]

Enzyme Inhibition and Signaling Pathways

A key mechanism of action for the anticancer effects of nitroaromatic compounds is the inhibition of enzymes crucial for cell proliferation and survival, such as protein kinases.[3] While the specific signaling pathways for this compound are a subject of ongoing research, related nitro-substituted quinolines and isoquinolines have been shown to inhibit signaling pathways like EGFR/VEGFR-2.[3]

Furthermore, the related compound 5-aminoisoquinoline (B16527) is a known inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair. PARP inhibitors are a class of targeted cancer therapies.

The biological activity of nitroaromatic compounds like this compound is also associated with their capacity to generate reactive oxygen species (ROS) and nitric oxide (NO), a vital signaling molecule. The nitro group can be a source of NO, which plays a role in numerous physiological and pathological processes.[5]

Below is a diagram illustrating a general workflow for evaluating the in-vitro anticancer activity of compounds such as this compound derivatives.

Caption: A typical experimental workflow for assessing the in-vitro anticancer activity of test compounds.

The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by kinase inhibitors derived from the isoquinoline scaffold.

References

An In-depth Technical Guide to the Synthesis of 5-Nitroisoquinoline from Isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-nitroisoquinoline from isoquinoline (B145761), a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, experimental protocols, and purification techniques, presenting quantitative data in a clear, tabular format. A visual representation of the experimental workflow is also provided to facilitate understanding and implementation in a laboratory setting.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group at the 5-position of the isoquinoline ring system can significantly modulate its electronic properties and biological activity, making this compound a valuable precursor for the synthesis of novel therapeutic agents. The primary route to this compound is through the electrophilic nitration of isoquinoline, a reaction that typically yields a mixture of isomers. This guide focuses on the established method using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and addresses the critical aspect of isolating the desired 5-nitro isomer.

Electrophilic Nitration of Isoquinoline

The nitration of isoquinoline is a classic example of electrophilic aromatic substitution. The strong electron-withdrawing effect of the nitrogen atom in the isoquinoline ring deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene (B151609) ring, primarily at the C5 and C8 positions.

The reaction mechanism involves the in-situ formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile, attacking the electron-rich benzene ring of the protonated isoquinoline species.

Reaction Scheme:

Quantitative Data Summary

The nitration of isoquinoline under controlled conditions predominantly yields this compound, with 8-nitroisoquinoline (B1594253) as the major byproduct. The ratio of these isomers is influenced by the reaction temperature.

| Parameter | Value | Reference |

| Reactants | ||

| Isoquinoline | 1 equivalent | [1] |

| Fuming Nitric Acid | Variable (excess) | [1] |

| Concentrated Sulfuric Acid | Solvent (excess) | [1] |

| Reaction Conditions | ||

| Temperature | 0 °C | [1] |

| Reaction Time | 30 minutes | [1] |

| Product Distribution | ||

| This compound | 90% | [1] |

| 8-Nitroisoquinoline | 10% | [1] |

Detailed Experimental Protocol

This protocol is based on established procedures for the nitration of isoquinoline.[1]

Materials and Equipment:

-

Isoquinoline

-

Fuming nitric acid

-

Concentrated sulfuric acid (96%)

-

Ice

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) solution (25% aq.)

-

Round-bottom flask (three-necked)

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Ice bath

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve isoquinoline in concentrated sulfuric acid while maintaining the temperature below 30°C. Cool the resulting solution to 0°C using an ice bath.

-

Nitration: Slowly add fuming nitric acid dropwise to the stirred solution from the dropping funnel. Carefully monitor the temperature and maintain it at 0°C throughout the addition.

-

Reaction Time: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

-

Quenching: Carefully pour the reaction mixture onto crushed ice in a large beaker with stirring.

-

Isolation of Mononitro Isomers: The mononitro-isoquinoline fraction is separated by partial basification of the acidic solution. Slowly add an aqueous solution of ammonium hydroxide with stirring until the pH of the solution reaches 2.5.

-

Filtration: The precipitated solid, consisting of a mixture of this compound and 8-nitroisoquinoline, is collected by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water.

Purification and Isomer Separation:

The separation of this compound from the 8-nitroisoquinoline isomer is a critical step. While partial basification provides an initial enrichment, further purification is necessary to obtain pure this compound. Fractional crystallization is a commonly employed technique for this purpose.

Fractional Crystallization (General Procedure):

-

Dissolve the crude mixture of nitroisoquinoline isomers in a suitable hot solvent (e.g., ethanol, heptane/toluene mixture).[2]

-

Allow the solution to cool slowly. The less soluble isomer will crystallize out first.

-

Collect the crystals by filtration.

-

The purity of the crystals can be checked by analytical techniques such as HPLC or melting point determination.

-

Repeat the recrystallization process until the desired purity is achieved.

Note: The optimal solvent system and cooling rate for fractional crystallization may require some experimentation to achieve efficient separation.

For highly pure samples, column chromatography can also be employed. A silica (B1680970) gel column with a dichloromethane/diethyl ether eluent system has been reported for the purification of similar nitroaromatic compounds.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from isoquinoline via electrophilic nitration is a well-established and efficient method. The key challenges lie in controlling the reaction conditions to maximize the yield of the desired 5-nitro isomer and in the subsequent separation of the isomeric products. This technical guide provides a detailed protocol and a summary of the critical parameters to aid researchers in the successful synthesis and purification of this important building block for drug discovery and development. Careful execution of the experimental procedure and optimization of the purification steps are paramount to obtaining high-purity this compound.

References

5-Nitroisoquinoline: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 5-Nitroisoquinoline

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1][2] |

| Molecular Weight | 174.16 g/mol | [1][2][3] |

| Melting Point | 106-109 °C | [1][2][3] |

| Appearance | Light yellow to amber to dark green powder/crystal | [1][2] |

| pKa | 3.55 ± 0.13 (Predicted) | [2] |

Qualitative and Semi-Quantitative Solubility Data

Direct, quantitative solubility measurements for this compound in a variety of organic solvents are sparse in the public domain. However, existing literature provides some qualitative and semi-quantitative insights into its solubility characteristics. The compound is generally described as being soluble in organic solvents and slightly soluble in water.[4][5][6]

| Solvent | Observation | Source |

| Methanol | Used as a solvent for the hydrogenation of this compound, indicating solubility. A specific protocol dissolves 2.5 g in 50 mL. | [2] |

| Dimethyl Sulfoxide (DMSO) | Used as a solvent for amidation reactions of this compound.[7][8] A commercial supplier provides instructions for preparing stock solutions at concentrations up to 20 mM, suggesting good solubility. | [9] |

| Methyl tert-butyl ether | Used as a wash solvent during the synthesis of this compound, suggesting it is likely sparingly soluble or insoluble in this solvent. | [2] |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in solvents relevant to their work, a detailed experimental protocol based on the widely accepted isothermal shake-flask method is provided below. This method is reliable for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Pipettes and general laboratory glassware

Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Procedure For Determining Solubility of Organic Compounds | PDF | Solubility | Chemistry [scribd.com]

- 3. chem.ws [chem.ws]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 5-Nitroisoquinoline

This in-depth technical guide provides a thorough examination of the physical, chemical, and biological properties of 5-nitroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data, experimental protocols, and relevant biological pathways to serve as a comprehensive resource for the application and study of this important chemical entity.

Core Physical and Chemical Properties

This compound is a yellow crystalline solid with the chemical formula C₉H₆N₂O₂.[1] It is a key intermediate in organic synthesis, particularly for the development of novel therapeutic agents.[2] The presence of the nitro group at the 5-position significantly influences its chemical reactivity and biological activity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 174.16 g/mol | [1][2][3] |

| Appearance | Yellow powder/crystalline solid | [1] |

| Melting Point | 106-109 °C | [1][2] |

| Boiling Point | ~305.12 °C (rough estimate) | [1] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | |

| pKa (Predicted) | 3.55 ± 0.13 | [1] |

| LogP (Predicted) | 1.9 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data/Signals | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 9.39, 8.75, 8.59, 8.46, 8.36, 7.72 | [4] |

| Mass Spectrometry (GC-MS) | m/z top peak: 116, m/z 2nd highest: 75 | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the nitration of isoquinoline (B145761). The following protocol outlines a standard laboratory procedure.

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and maintained at -15 °C using an appropriate cooling bath, dissolve 3.0 g (23.2 mmol) of isoquinoline in 40 mL of concentrated sulfuric acid.[1]

-

Nitration: Slowly add 2.8 g (27.8 mmol) of solid potassium nitrate (B79036) in four equal portions at 30-minute intervals, ensuring the temperature remains at -15 °C.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 3 hours.[1]

-

Work-up: Pour the reaction mixture into 100 mL of ice water. Adjust the pH to 8-10 using aqueous ammonia.[1]

-

Isolation: Collect the resulting yellow precipitate by filtration. Wash the solid with two 100 mL portions of methyl tert-butyl ether and dry to yield crude this compound.[1]

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and side products. Column chromatography and recrystallization are effective methods.

Column Chromatography Protocol (Adapted from a similar compound):

-

Column Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., a 9:1 mixture of dichloromethane (B109758) and diethyl ether). Pack a chromatography column with the slurry.[5][6]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.[6]

-

Elution: Begin elution with the initial solvent system. The polarity of the eluent can be gradually increased (e.g., to a 6:1 ratio of dichloromethane to diethyl ether) to facilitate the separation of components.[5][6]

-

Fraction Collection and Analysis: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.[6]

Recrystallization Protocol (General):

-

Solvent Selection: Identify a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of heptane (B126788) and toluene (B28343) has been used for a similar compound.[6]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Analytical Methodologies

Accurate and reliable analytical methods are critical for the characterization and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol (Adapted for this compound):

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: Newcrom R1 reverse-phase column.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, with phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[7]

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a suitable concentration.

-

Analysis: Inject the sample and monitor the elution profile at an appropriate UV wavelength.

References

- 1. This compound CAS#: 607-32-9 [m.chemicalbook.com]

- 2. 5-硝基异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(607-32-9) 1H NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

5-Nitroisoquinoline: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic pharmaceuticals. The strategic introduction of a nitro group at the 5-position significantly modulates the electronic properties of the isoquinoline ring system, rendering 5-nitroisoquinoline a highly versatile and valuable building block in organic synthesis. The potent electron-withdrawing nature of the nitro group activates the molecule for a range of chemical transformations, including nucleophilic aromatic substitution, and provides a synthetic handle for further functionalization, such as reduction to the corresponding amine. This guide offers a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and its application in the development of biologically active molecules.

Key Synthetic Transformations of this compound

The reactivity of this compound is dominated by the influence of the nitro group, which deactivates the carbocyclic ring towards electrophilic attack and activates the heterocyclic ring, particularly at positions 6 and 8, towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNH)

A significant advancement in the functionalization of this compound is the direct nucleophilic substitution of hydrogen (SNH). This methodology allows for the formation of C-N bonds without the need for pre-functionalization of the isoquinoline core.

The direct amidation of this compound with N-anions of amides and ureas has been demonstrated to proceed with interesting regioselectivity.[1][2] In anhydrous conditions, the reaction with 1,1-dialkylurea anions can lead to the formation of 5-nitrosoisoquinolin-6-yl ureas.[1] Conversely, in the presence of water, the reaction favors the formation of 5-nitroisoquinolin-8-yl ureas.[1]

dot

Caption: Proposed mechanism for the SNH amidation of this compound.

Table 1: SNH Amidation of this compound [1][2]

| Amide/Urea | Product | Yield (%) | M.p. (°C) | Spectroscopic Data (1H NMR, 13C NMR, HRMS) |

| p-Methylbenzamide | N-(5-Nitroisoquinolin-8-yl)-4-methylbenzamide | 48 (Method B) | 240–241 | 1H NMR (DMSO-d6): δ 10.99 (br s, 1H), 9.68 (s, 1H), 8.80 (d, J = 6.2 Hz, 1H), 8.74 (d, J = 8.6 Hz, 1H), 8.45 (d, J = 6.2 Hz, 1H), 8.15 (d, J = 8.6 Hz, 1H), 8.02 (d, J = 8.3 Hz, 2H), 7.40 (d, J = 8.3 Hz, 2H), 2.42 (s, 3H). 13C NMR (DMSO-d6): δ 166.1, 149.5, 146.3, 142.0, 141.9, 140.4, 130.9, 130.0, 129.2, 128.5, 122.1, 121.2, 115.1, 21.1. HRMS (ESI): m/z [M + Na]+ calcd for C17H13N3NaO3: 330.0849; found: 330.0849. |

| Benzamide | N-(5-Nitroisoquinolin-8-yl)benzamide | 44 (Method B) | 221–222 | 1H NMR (DMSO-d6): δ 11.09 (br s, 1H), 9.70 (s, 1H), 8.80 (d, J = 6.1 Hz, 1H), 8.75 (d, J = 8.6 Hz, 1H), 8.45 (d, J = 6.1 Hz, 1H), 8.17 (d, J = 8.6 Hz, 1H), 8.13 (d, J = 8.1 Hz, 2H), 7.69 (t, J = 7.7 Hz, 1H), 7.64–7.59 (m, 2H). 13C NMR (DMSO-d6): δ 166.8, 149.4, 146.3, 141.8, 140.5, 133.8, 132.4, 129.8, 128.6, 128.5, 128.3, 122.2, 121.3, 115.1. HRMS (ESI): m/z [M + Na]+ calcd for C16H11N3NaO3: 316.0693; found: 316.0692. |

| 1,1-Dimethylurea | 1,1-Dimethyl-3-(5-nitroisoquinolin-8-yl)urea | 36 (Method B) | 218–219 | 1H NMR (DMSO-d6): δ 9.58 (s, 1H), 9.25 (br s, 1H), 8.73 (d, J = 6.1 Hz, 1H), 8.66 (d, J = 8.8 Hz, 1H), 8.46 (d, J = 6.1 Hz, 1H), 7.90 (d, J = 8.8 Hz, 1H), 3.07 (s, 6H). 13C NMR (DMSO-d6): δ 155.4, 149.4, 146.2, 144.8, 138.0, 130.4, 128.8, 121.0, 117.9, 115.1, 36.6. HRMS (ESI): m/z [M + H]+ calcd for C12H13N4O3: 261.0982; found: 261.0979. |

| Morpholine-4-carboxamide | N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide | 39 (Method B) | 230–231 | 1H NMR (DMSO-d6): δ 9.59 (s, 1H), 9.47 (br s, 1H), 8.74 (d, 1H, J = 6.1 Hz), 8.66 (d, 1H, J = 8.8 Hz), 8.46 (d, 1H, J = 6.1 Hz), 7.90 (d, 1H, J = 8.8 Hz), 3.68 (t, 4H, J = 4.5 Hz), 3.56 (t, 4H, J = 4.5 Hz). 13C NMR (DMSO-d6): δ 154.9, 149.4, 146.3, 144.6, 138.2, 130.4, 128.8, 121.1, 118.1, 115.1, 66.0, 44.6. HRMS (ESI): m/z [M + H]+ calcd for C14H15N4O4: 303.1088; found: 303.1089. |

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a pivotal transformation, as 5-aminoisoquinoline (B16527) is a key precursor for a wide range of pharmaceuticals. Standard reduction conditions are applicable.

Table 2: Reduction of Aromatic Nitro Compounds [3][4]

| Reagent | Conditions | General Observations |

| Fe / HCl | Ethanol, reflux | Quantitative yields are often reported. Workup involves filtration of iron salts and extraction. |

| SnCl2·2H2O | Ethanol, ultrasonic irradiation or heat | A common and effective method. Workup requires neutralization of the acidic solution. |

| H2 / Pd/C | Ethanol or Methanol, pressure | A clean and efficient method, often providing high yields. Requires specialized hydrogenation equipment. |

-

To a suspension of the this compound derivative in a mixture of ethanol, water, and glacial acetic acid, add reduced iron powder.

-

Heat the resulting suspension or expose it to ultrasonic irradiation, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the iron residue, washing with a suitable solvent like ethyl acetate.

-

Partition the filtrate with a basic aqueous solution (e.g., 2M KOH) and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine and water, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution

While the nitro group deactivates the carbocyclic ring, electrophilic substitution can still be achieved under forcing conditions. The primary electrophilic substitution of interest is often performed on isoquinoline itself to introduce the 5-nitro group. Further electrophilic substitution on this compound is challenging. However, bromination of isoquinoline followed by nitration provides a route to 5-bromo-8-nitroisoquinoline, a versatile intermediate for cross-coupling reactions.[1]

dot

References

5-Nitroisoquinoline: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroisoquinoline, a heterocyclic aromatic compound, has been a subject of scientific interest for over a century, primarily owing to its role as a key intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this guide summarizes the current understanding of its anticancer and antimicrobial activities, supported by quantitative data, and delves into the potential signaling pathways modulated by this compound and its derivatives. The information is presented to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of isoquinoline (B145761) chemistry and the development of nitration techniques for aromatic compounds in the late 19th and early 20th centuries. While pinpointing a single "discovery" paper for this compound is challenging, its synthesis was a logical extension of the nitration of isoquinoline, which itself was first isolated from coal tar in 1885.

The nitration of aromatic compounds using a mixture of nitric and sulfuric acids, known as "mixed acid," became a standard method in organic synthesis. Early studies on the nitration of isoquinoline revealed that the substitution occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated towards electrophilic attack. The primary products of the nitration of isoquinoline are this compound and 8-nitroisoquinoline. The orientation of nitration to the 5- and 8-positions is a consequence of the electronic properties of the isoquinoline ring system.

Key developments in the understanding of aromatic nitration by researchers like Christopher Ingold, who elucidated the role of the nitronium ion (NO₂⁺) as the active electrophile, provided a theoretical framework for predicting and understanding the outcomes of such reactions. The synthesis of this compound would have been achieved by chemists of that era applying these established nitration methods to isoquinoline.

Physicochemical Properties

This compound is a crystalline solid with a pale yellow to light brown appearance. Its chemical structure consists of an isoquinoline ring system with a nitro group substituted at the C5 position.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Melting Point | 106-109 °C | [1] |

| Boiling Point | ~340.5 °C at 760 mmHg | [2] |

| Appearance | Pale yellow to light brown crystalline powder | [1] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | |

| CAS Number | 607-32-9 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of isoquinoline using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) solution

-

Distilled water

-

Beaker, magnetic stirrer, thermometer, filtration apparatus

Procedure:

-

In a beaker, dissolve isoquinoline in concentrated sulfuric acid, maintaining the temperature below 10 °C using an ice bath.

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the isoquinoline solution while stirring vigorously. The temperature should be maintained between 0 and 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the completion of the reaction.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is basic. This will precipitate the nitroisoquinoline isomers.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

The crude product is a mixture of this compound and 8-nitroisoquinoline. Separation of the isomers can be achieved by fractional crystallization or column chromatography.

Logical Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[4]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.[3]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Experimental Workflow for MTT Assay:

Caption: Workflow for determining the cytotoxicity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

This compound or its derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.[6]

-

Serial Dilution: Perform a serial two-fold dilution of the this compound compound in the broth medium in the wells of a 96-well plate.[7]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[6]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1]

Biological Activities and Mechanism of Action

This compound and its derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents. The presence of the nitro group is crucial for their biological effects, often acting as a bio-reductive group that can be activated under hypoxic conditions, a characteristic of solid tumors.

Anticancer Activity

Several derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and nitric oxide (NO), which can induce cellular damage and trigger apoptosis.[8]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives | HeLa, A549, P388, HL-60, MCF-7, HCT-8, A375 | 1 - 10 | [4] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Various cancer cell lines | 5-10 fold lower than Clioquinol (B1669181) | [9] |

Antimicrobial Activity

The isoquinoline scaffold is present in many natural and synthetic antimicrobial agents. While specific MIC values for this compound are not extensively reported, related nitro-substituted quinolines and isoquinolines have shown potent antimicrobial properties. The mechanism is often attributed to the inhibition of essential microbial enzymes or DNA damage.

| Compound Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Mycobacterium bovis BCG | 10 µmol L⁻¹ | [4] |

| Isoquinoline Derivatives | Staphylococcus aureus | 0.5 | [10] |

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of related nitroaromatic and isoquinoline compounds, several pathways are likely to be involved in its biological effects.

Proposed Signaling Pathways Involved in the Action of this compound Derivatives:

Caption: Putative signaling pathways affected by this compound.

The generation of ROS and NO can lead to oxidative stress, DNA damage, and the activation of stress-activated protein kinase pathways such as the p38 and JNK pathways, ultimately leading to apoptosis. Furthermore, some isoquinoline derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[11] Studies on tetrahydroisoquinoline-based compounds have also implicated the activation of the intrinsic apoptosis pathway through ERK1/2 and p38-MAPK signaling.[12]

Conclusion

This compound remains a molecule of significant interest in medicinal chemistry due to its utility as a synthetic precursor and the inherent biological activities of its derivatives. While its historical discovery is rooted in the classical era of aromatic chemistry, modern research continues to uncover its potential in the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, providing a solid foundation for future investigations into the therapeutic applications of this compound and its analogues. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its structure for enhanced potency and selectivity.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-Nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms underpinning the biological activity of 5-nitroisoquinoline and its derivatives. This compound is a versatile heterocyclic compound that serves as a crucial intermediate in organic synthesis and a foundational scaffold in medicinal chemistry.[1] The presence of an electron-withdrawing nitro group at the 5-position significantly modulates its physicochemical properties, making it a valuable precursor for the development of novel therapeutic agents, particularly in oncology.[1][2] Investigations have primarily focused on its role as an inhibitor of key cellular enzymes, leading to downstream effects on cell signaling, viability, and proliferation.

Primary Mechanism of Action: PARP Inhibition

The most significant mechanism of action attributed to the isoquinoline (B145761) scaffold, particularly its amino derivatives like 5-aminoisoquinoline (B16527) (5-AIQ), is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1.[3][4]

The Role of PARP-1 in DNA Repair: PARP-1 is a critical nuclear enzyme that acts as a DNA damage sensor. Upon detecting single-strand breaks (SSBs) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.

Inhibition and Synthetic Lethality: Inhibitors based on the isoquinoline scaffold competitively bind to the NAD+ binding site of PARP-1, preventing PAR chain synthesis. This inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5]

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs cannot be resolved, leading to genomic instability, cell cycle arrest, and ultimately, cell death. This concept, where a deficiency in two different pathways simultaneously is lethal while a deficiency in either one is not, is known as "synthetic lethality."

PARP Trapping: A critical mechanism for many PARP inhibitors is "PARP trapping."[5] This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP-1 but also stabilizes the PARP-1/DNA complex, effectively "trapping" the enzyme on the DNA. These trapped complexes are highly cytotoxic as they interfere with DNA replication and transcription, further enhancing the antitumor effect of the inhibitor.

Quantitative Data on Biological Activity

The inhibitory potential of isoquinoline derivatives has been quantified across various studies. The following tables summarize key data points, focusing on enzyme inhibition and cytotoxicity.

Table 1: PARP-1 Inhibition by an Isoquinoline Derivative Data for 5-Aminoisoquinoline (5-AIQ), a potent PARP-1 inhibitor and a close analog of this compound.

| Compound | Target | Parameter | Value | Reference |

| 5-Aminoisoquinoline (5-AIQ) | PARP-1 | In Vitro Half-Life | 14.5 min (in human liver microsomes) | [3][6] |

| 5-Aminoisoquinoline (5-AIQ) | PARP-1 | Intrinsic Clearance | 47.6 µL/min/mg | [3][6] |

Table 2: Comparative Enzyme Inhibition by Isoquinoline Derivatives Data for various isoquinoline derivatives against different enzyme targets.

| Compound Class | Target Enzyme | Derivative | IC50 Value | Reference |

| Pyrimidoisoquinoline | Phosphodiesterase (cAMP) | IQ3b | 11 ± 5 µM | [7] |

| Pyrimidoisoquinoline | Calcium Elevation | IQ3b | 9 ± 4 µM | [7] |

| Nitroquinoline Derivatives | EGFR (T790M mutant) | 6-Nitro (Compound 6c) | Superior Inhibition | [2] |

| Nitroquinoline Derivatives | VEGFR-2 | 8-Nitro (Compound 6f) | 12.0 nM | [2] |

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of this compound's mechanism of action.

Protocol 1: Biochemical PARP1 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the catalytic activity of recombinant PARP1 in a purified system.

Materials:

-

Recombinant PARP1 Enzyme

-

Activated DNA (histone-free)

-

β-NAD+ (PARP1 substrate)

-

PARP Assay Buffer

-

Test Compound (this compound derivative)

-

PARP Inhibitor Control (e.g., Olaparib)

-

Developer Reagent (detects PARylation)

-

96-well black assay plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration.

-

Reaction Setup: To each well of a 96-well plate, add the following in order:

-

PARP Assay Buffer

-

Test compound dilution or control

-

Recombinant PARP1 enzyme

-

Activated DNA

-

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the PARylation reaction by adding β-NAD+ to all wells.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Development: Stop the reaction and develop the signal by adding the developer reagent according to the manufacturer's protocol. Incubate for an additional 15-30 minutes.

-

Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Protocol 2: Cell-Based PARP Trapping Assay (Chromatin Fractionation)

This assay measures the amount of PARP1 trapped on chromatin in cells treated with an inhibitor.[5]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Test Compound (this compound derivative)

-

Subcellular protein fractionation kit

-

Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Reagents for SDS-PAGE and Western Blotting

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the test compound or vehicle control for a defined period (e.g., 4-24 hours).

-

Cell Harvesting: Harvest the cells by scraping and wash with ice-cold PBS.

-

Chromatin Fractionation: Perform subcellular fractionation using a commercial kit or an established laboratory protocol to isolate the chromatin-bound protein fraction.[9]

-

Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

-

Western Blot Analysis:

-

Normalize the protein amounts for each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against PARP1.

-

Probe the same membrane with a primary antibody against Histone H3 as a loading control for the chromatin fraction.[5]

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensity for PARP1 and normalize it to the Histone H3 loading control. An increase in the normalized PARP1 signal in the chromatin fraction indicates PARP trapping.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay assesses the impact of a compound on cell viability and proliferation.[2]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Test Compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well clear plates

-

Microplate reader (absorbance)

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[2]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator (37°C, 5% CO₂).[2]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental logic associated with the investigation of this compound.

Caption: PARP-1 inhibition pathway leading to synthetic lethality.

Caption: Workflow for evaluating this compound derivatives.

Caption: Structure-activity relationship of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study | Semantic Scholar [semanticscholar.org]

- 7. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aacrjournals.org [aacrjournals.org]

Spectroscopic Characterization of 5-Nitroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-nitroisoquinoline, a key intermediate in various synthetic applications, including the development of novel therapeutic agents. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the isoquinoline (B145761) ring system. The electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons.

| Parameter | ¹H NMR Data (300 MHz, CDCl₃) [1] | ¹H NMR Data (89.56 MHz, CDCl₃) [1] | ¹H NMR Data (Varian A-60) [2] |

| Solvent | CDCl₃ | CDCl₃ | Not Specified |

| Concentration | 10% | 0.044 g : 0.5 ml | Not Specified |

| Chemical Shifts (ppm) | |||

| A | 9.39 | 9.40 | Data not fully detailed |

| B | 8.75 | 8.759 | Data not fully detailed |

| C | 8.46 | 8.56 | Data not fully detailed |

| D | 8.59 | 8.51 | Data not fully detailed |

| E | 7.72 | 8.314 | Data not fully detailed |

| F | 8.36 | 7.747 | Data not fully detailed |

| Coupling Constants (Hz) | |||

| J(B,C) | 5.8 | Not Specified | Not Specified |

| J(D,E) | 8.5 | Not Specified | Not Specified |

| J(D,F) | 1.8 | Not Specified | Not Specified |

| J(E,F) | 8.5 | Not Specified | Not Specified |

| J(C,F) | 0.8 | Not Specified | Not Specified |

¹³C NMR Spectral Data

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of nitroaromatic compounds like this compound.

-

Sample Preparation:

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, a longer acquisition time or a greater number of scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic ring.

| Technique | Characteristic Absorptions |

| FTIR (KBr Wafer) | Data available but specific peak values not detailed in search results.[2] |

| ATR-IR | Data available but specific peak values not detailed in search results.[2] |

Key expected vibrational modes for nitroaromatic compounds include:

-

Asymmetric NO₂ stretch: Typically in the range of 1500-1560 cm⁻¹.

-

Symmetric NO₂ stretch: Typically in the range of 1335-1370 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.[5]

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.[5]

Experimental Protocol for IR Spectroscopy

The following are common methods for preparing a solid sample like this compound for IR analysis.

-

KBr Pellet Method:

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder for analysis.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This technique requires minimal sample preparation.[6]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound provides its molecular weight and characteristic fragmentation ions.

| Technique | Key m/z Peaks |

| GC-MS (Electron Ionization) | Molecular Ion (M⁺): 174[2]Top Peak: 116[2]2nd Highest: 75[2]3rd Highest: 101[2] |

The molecular weight of this compound is 174.16 g/mol .[2][7] The fragmentation pattern under electron ionization (EI) is expected to involve the loss of the nitro group and fragmentation of the isoquinoline ring.

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of a nitroaromatic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is as follows.[8]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).[8]

-

-

GC Separation:

-

Inject the sample solution into the GC system, which is equipped with a suitable capillary column (e.g., DB-5MS).[9]

-

The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

-

MS Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron ionization (EI).

-

The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(607-32-9) 1H NMR [m.chemicalbook.com]

- 2. This compound | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. amherst.edu [amherst.edu]

- 7. Quinoline, 5-nitro- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 5-Nitroisoquinoline for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity 5-Nitroisoquinoline, a key intermediate in pharmaceutical synthesis and a compound of interest in medicinal chemistry. This document outlines commercial suppliers, technical specifications, relevant experimental protocols, and the broader context of its potential role in DNA damage response pathways.

Commercial Suppliers and Specifications

High-purity this compound is available from a range of commercial suppliers catering to the research and pharmaceutical industries. The quality and specifications of the material can vary between suppliers, making it crucial for researchers to select a grade appropriate for their specific application. Key technical data from prominent suppliers is summarized below for comparative analysis.

| Supplier | Purity Specification | Appearance | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Chem-Impex | ≥ 98% (Assay by titration)[1] | Light yellow to amber to dark green crystalline powder[1] | 106 - 115[1] | C₉H₆N₂O₂[1] | 174.16[1] | 607-32-9[1] |

| Sigma-Aldrich | 98%[2] | Powder[2] | 106 - 109 (lit.)[2] | C₉H₆N₂O₂[2] | 174.16[2] | 607-32-9[2] |

| MedChemExpress | >98% | Solid | Not specified | C₉H₆N₂O₂[3] | 174.16 | 607-32-9[3] |

| ChemicalBook | Not specified | Yellow powder[4] | 111 - 113[4] | C₉H₆N₂O₂[4][5] | 174.15[4] | 607-32-9[4][5] |

Note: The information provided in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to request a certificate of analysis (CoA) for lot-specific data.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for reproducible research and the synthesis of active pharmaceutical ingredients (APIs). Standard analytical techniques employed for quality control include:

-

Titration: As indicated by some suppliers, titration is a common method for assaying the purity of this compound.[1]

-

Melting Point Analysis: The melting point is a key physical property used to assess purity. A sharp melting point range close to the literature value (106-115 °C) is indicative of high purity.[1][2][4]

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for determining the percentage purity and identifying impurities.

-

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure and identity of the compound.

Experimental Protocols

Synthesis of Pyrrolo[2,1-a]isoquinoline (B1256269) Derivatives

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, including pyrrolo[2,1-a]isoquinolines, which are of interest for their potential biological activities. The following is a generalized procedure adapted from known methods for the synthesis of related compounds.[6]

Materials:

-

This compound

-

Appropriate phenacyl bromide derivative

-

An acetylenic dipolarophile (e.g., dimethyl acetylenedicarboxylate)

-

1,2-Epoxypropane (as solvent and acid scavenger)

-

Methanol (B129727) or Ethanol (B145695) (for crystallization)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

To a solution of this compound (1 equivalent) in 1,2-epoxypropane, add the desired phenacyl bromide derivative (1 equivalent).

-

Add the acetylenic dipolarophile (1.5-2 equivalents) to the reaction mixture.

-

Stir the mixture at reflux for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, partially evaporate the solvent under reduced pressure.

-

Add methanol or ethanol to the concentrated mixture and cool in a refrigerator overnight to induce crystallization.

-

Collect the precipitated solid by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., Chloroform/Methanol) to yield the desired pyrrolo[2,1-a]isoquinoline derivative.

-

Characterize the final product using appropriate analytical techniques (NMR, IR, MS, and melting point).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[7][8] The following is a generalized protocol based on the OECD 471 guideline.[8][9]

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).[8][9]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

S9 fraction (from rat liver) for metabolic activation.[10]

-

Top agar (B569324).

-

Minimal glucose agar plates.

-

Positive and negative controls.

-

Incubator (37°C).

Procedure:

-

Preparation: Prepare overnight cultures of the bacterial tester strains. Prepare various concentrations of the test compound. Prepare the S9 mix for the metabolic activation arms of the experiment.

-

Exposure (Plate Incorporation Method):

-

To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or control).

-

For metabolic activation, add 0.5 mL of the S9 mix. For the non-activation arm, add 0.5 mL of a buffer.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Evenly distribute the top agar and allow it to solidify.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Biological Context: DNA Damage Response and PARP Inhibition

While this compound itself is primarily used as a chemical intermediate, its structural motif is found in compounds with significant biological activity, particularly in the realm of DNA damage and repair. Notably, derivatives of the structurally related quinoline (B57606) and isoquinoline (B145761) are known inhibitors of Poly(ADP-ribose) polymerase (PARP).[11][12][13][14] PARP enzymes, especially PARP1, are crucial for the repair of single-strand DNA breaks.[15]